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Argininosuccinate - 92008-07-6

Argininosuccinate

Catalog Number: EVT-10892803
CAS Number: 92008-07-6
Molecular Formula: C10H18N4O6
Molecular Weight: 290.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Argininosuccinate is a natural product found in Homo sapiens with data available.
This amino acid is formed during the urea cycle from citrulline, aspartate and ATP. This reaction is catalyzed by argininosuccinic acid synthetase.
Overview

Argininosuccinate is a compound that plays a crucial role in amino acid metabolism, particularly in the urea cycle and nitric oxide synthesis. It is formed from the condensation of citrulline and aspartate, catalyzed by the enzyme argininosuccinate synthetase. This compound is significant not only for its metabolic functions but also for its implications in various physiological and pathological processes.

Source

Argininosuccinate is primarily synthesized in the liver, where it serves as an intermediate in the conversion of citrulline to arginine. This pathway is vital for maintaining adequate levels of arginine, an essential amino acid involved in protein synthesis and other metabolic functions. The synthesis of argininosuccinate occurs in mammalian tissues, reflecting its ubiquitous nature across different biological systems .

Classification

Chemically, argininosuccinate can be classified as a dipeptide derivative, specifically a succinylated form of arginine. It belongs to a broader class of compounds known as amino acids and their derivatives, which are crucial for various metabolic pathways in living organisms.

Synthesis Analysis

Methods

The synthesis of argininosuccinate involves a two-step enzymatic process:

  1. Formation of Argininosuccinate: The enzyme argininosuccinate synthetase catalyzes the reaction between citrulline and aspartate, utilizing ATP to facilitate this energy-consuming process.
  2. Cleavage to Arginine: Subsequently, argininosuccinate lyase cleaves argininosuccinate to yield arginine and fumarate .

Technical Details

The enzymatic activity of argininosuccinate synthetase can be quantified using various biochemical assays that monitor the production of pyrophosphate or AMP as byproducts of the reaction. High-resolution techniques such as mass spectrometry and gel filtration chromatography are often employed to analyze the purity and identity of synthesized argininosuccinate .

Molecular Structure Analysis

Structure

Argininosuccinate has a specific molecular structure characterized by its functional groups:

  • Chemical Formula: C₆H₁₄N₄O₄
  • Molecular Weight: 202.20 g/mol

The structure consists of a succinic acid backbone with amino groups attached, reflecting its derivation from citrulline and aspartate.

Data

In terms of structural data, computational modeling tools such as SWISS-MODEL and trRosetta can be used to visualize the three-dimensional conformation of argininosuccinate synthetase and its interactions with substrates . Molecular dynamics simulations provide insights into the stability and flexibility of the protein structures involved in its synthesis.

Chemical Reactions Analysis

Reactions

Argininosuccinate participates in several key reactions within metabolic pathways:

  1. Synthesis Reaction: The condensation reaction catalyzed by argininosuccinate synthetase:
    Citrulline+Aspartate+ATPArgininosuccinate+AMP+PPi\text{Citrulline}+\text{Aspartate}+\text{ATP}\rightarrow \text{Argininosuccinate}+\text{AMP}+\text{PPi}
  2. Cleavage Reaction: The subsequent reaction catalyzed by argininosuccinate lyase:
    ArgininosuccinateArginine+Fumarate\text{Argininosuccinate}\rightarrow \text{Arginine}+\text{Fumarate}

Technical Details

These reactions are critical for regulating levels of arginine and play roles in various physiological processes including urea synthesis and nitric oxide production . The enzymatic activity can be influenced by factors such as substrate concentration, pH, and the presence of inhibitors like branched-chain amino acids.

Mechanism of Action

Process

The mechanism by which argininosuccinate functions primarily revolves around its role in amino acid metabolism. As an intermediate in the urea cycle, it facilitates the detoxification of ammonia through conversion into urea, which is subsequently excreted from the body .

Data

Research indicates that disruptions in the synthesis or metabolism of argininosuccinate can lead to metabolic disorders, highlighting its importance in maintaining nitrogen balance within organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 200 °C (decomposes)

Chemical Properties

  • pH Stability: Stable within physiological pH ranges (around 7.4)
  • Reactivity: Reacts with other amino acids under specific conditions to form peptides or proteins.

Relevant analyses often include spectrophotometric methods to assess purity and concentration during synthesis .

Applications

Scientific Uses

Argininosuccinate has several scientific applications:

  • Metabolic Research: Used to study urea cycle disorders and their implications on human health.
  • Cancer Research: Investigated for its role in cancer metabolism; certain tumors exhibit auxotrophy for arginine due to deficiencies in argininosuccinate synthetase .
  • Therapeutic Development: Potential use in therapies targeting metabolic pathways involving arginine deprivation for treating specific cancers .
Enzymatic Synthesis and Degradation Pathways

Argininosuccinate Synthase: Catalytic Mechanisms and Substrate Specificity

Argininosuccinate synthase (ASS; EC 6.3.4.5) catalyzes the ATP-dependent condensation of L-citrulline and L-aspartate to form argininosuccinate, AMP, and pyrophosphate (PP~i~). This reaction represents the rate-limiting step in de novo arginine biosynthesis and the third committed step of the urea cycle. The catalytic mechanism proceeds via a two-step adenylation process. Initially, the ureido oxygen of citrulline performs a nucleophilic attack on the α-phosphate of ATP, forming a high-energy citrullyl-AMP intermediate and releasing PP~i~. Hydrolysis of PP~i~ by inorganic pyrophosphatase drives this step forward thermodynamically. In the second step, the α-amino group of aspartate attacks the activated ureido carbonyl carbon of citrullyl-AMP, displacing AMP and forming argininosuccinate [5] [6].

Substrate specificity is stringent: ASS exhibits absolute stereospecificity for L-citrulline and L-aspartate. Structural analyses of ASS from Thermus thermophilus, Escherichia coli, and Homo sapiens reveal that citrulline binding involves critical interactions between its ureido group and conserved serine and arginine residues within the active site pocket. Aspartate binding is facilitated through ionic interactions involving its α-carboxylate and α-amino groups. Notably, ATP binding induces significant conformational changes in the nucleotide-binding domain. In E. coli ASS, this involves a domain rotation that brings the ATP-binding site into proximity with the citrulline-binding site, facilitating adenylation. Human ASS exhibits a smaller conformational shift due to a pre-organized active site architecture [2] [5] [6].

Table 1: Key Catalytic Residues and Features of Argininosuccinate Synthase Across Species

OrganismCitrulline-Binding ResiduesAspartate-Binding ResiduesATP-Induced Conformation ChangeReference
E. coliSer^139^, Arg^141^, Arg^305^Asp^13^, Arg^329^, His^15^Significant domain rotation [2] [6]
T. thermophilusSer^125^, Arg^127^, Arg^287^Asp^11^, Arg^314^, His^13^Repositioning of citrulline ureido group [5] [6]
H. sapiensSer^128^, Arg^130^, Arg^291^Asp^16^, Arg^319^, His^18^Minor conformational adjustments [5] [7]

Argininosuccinate Lyase (ASL): Structural Determinants of Enzyme Activity

Argininosuccinate lyase (ASL; EC 4.3.2.1) catalyzes the reversible cleavage of argininosuccinate into L-arginine and fumarate. This represents the fourth step of the urea cycle and the final step in arginine biosynthesis. ASL functions as a homotetrameric enzyme with a molecular weight of approximately 190-200 kDa, composed of identical subunits of ~49 kDa each [3] [10]. Each subunit folds into three distinct domains: an N-terminal helix-turn-helix domain, a central β-sandwich domain, and a C-terminal domain. Crucially, the active site is formed at the interface of three subunits within the tetramer, explaining the observation of intragenic complementation between certain mutant alleles [3].

Structural studies, including X-ray crystallography of human and Arabidopsis thaliana ASL, identify Ser^343^ (human numbering) as the catalytic base in the active site. This residue abstracts a proton from the guanidino group of argininosuccinate, facilitating the elimination of fumarate and leaving behind arginine. Metal ions (Mg^2+^ or Mn^2+^) are often associated with the active site and likely stabilize the transition state or the orientation of the substrate. The reaction proceeds via an E1cb elimination mechanism involving a carbanion intermediate [3] [7].

Intragenic complementation observed in ASL deficiency provides compelling evidence for the functional importance of the tetrameric structure and intersubunit active sites. Hybrid tetramers formed from monomers carrying different mutations (e.g., D87G and Q286R in human ASL) can restore significant enzymatic activity (up to 30% of wild-type) even though homotetramers of each mutant are virtually inactive. Structural mapping shows that D87 and Q286 reside near the active site but are contributed by different monomers within the tetrameric assembly. Hybrid tetramer formation statistically generates some active sites containing wild-type residues at both positions, thereby rescuing function [3].

Table 2: Structural and Functional Determinants of Argininosuccinate Lyase

FeatureDescriptionFunctional SignificanceReference
Quaternary StructureHomotetramer (~200 kDa)Essential for forming functional active sites at subunit interfaces [3] [10]
Catalytic ResidueSer^343^ (Human) / Ser^302^ (A. thaliana)Acts as catalytic base abstracting proton from argininosuccinate [3] [7]
Metal RequirementMg^2+^ or Mn^2+^Stabilizes substrate binding and transition state [3]
Active Site LocationFormed by residues from three monomersExplains intragenic complementation between mutant alleles [3]
MechanismE1cb EliminationGenerates carbanion intermediate leading to fumarate elimination [3] [7]

Metabolic Flux Analysis in Urea Cycle Integration

Metabolic flux analysis (MFA), particularly employing stable isotopes coupled with mass spectrometry, provides quantitative insights into the integrated functioning of argininosuccinate metabolism within the urea cycle. By tracing the incorporation of labeled nitrogen (e.g., ^15^N-ammonium chloride or ^15^N-aspartate) or carbon (e.g., ^13^C-citrulline) into urea cycle intermediates, researchers can measure compartment-specific reaction rates and identify regulatory nodes. These studies reveal that while ASS activity is rate-limiting in vitro under saturating substrate conditions, carbamoyl phosphate synthetase I (CPSI) primarily controls urea cycle flux in vivo under physiological ammonia loads. ASS activity does not function at full capacity, acting as a potential bottleneck that becomes critical under high ammonia stress or in deficiency states [4] [9].

MFA demonstrates the bidirectional nature of the ASL reaction. While the net flux favors argininosuccinate cleavage to arginine and fumarate in the urea cycle, isotopic labeling experiments confirm that ASL can catalyze the reverse reaction (arginine + fumarate → argininosuccinate), particularly when fumarate concentrations are elevated. Furthermore, MFA highlights the critical role of the citrulline-NO cycle outside the liver. In endothelial cells and neurons, NO synthase (NOS) converts arginine to citrulline and NO. ASS and ASL then efficiently recycle citrulline back to arginine using aspartate-derived nitrogen, ensuring sustained NO production independent of extracellular arginine availability. Flux through this cycle is dynamically regulated by cytokines, shear stress, and NOS activity [4] [6] [9].

Table 3: Metabolic Flux Analysis of Urea Cycle Reactions Involving Argininosuccinate

Flux MeasurementMethod (Typical Tracer)Key FindingPhysiological ImplicationReference
Urea Cycle Flux^15^N-NH~4~Cl, ^13~C~-BicarbonateCPSI is primary flux-controlling step under normal ammonia loadASS acts as a potential bottleneck [4] [9]
ASS Flux (Liver)^15^N-Citrulline, ^13~C~-AspartateFlux correlates with ammonia concentration; submaximal capacityCritical under hyperammonemia [4]
ASL Reversibility^15^N-Arginine, ^13~C~-FumarateMeasurable reverse flux occurs when fumarate accumulatesLinks urea cycle to TCA cycle intermediates [3] [4]
Citrulline-NO Cycle Flux^15^N-Citrulline, ^15^N-ArginineHigh recycling efficiency in endothelial/neuronal cellsSustains NO production independently of plasma arginine [4] [6] [9]
Hepatocyte Zonation^13~C~-Glutamine, Spatial MFAPeriportal > pericentral ASS/ASL expression and fluxAmmonia detoxification prioritized in periportal zone [4] [9]

Compartmentalization of Argininosuccinate Metabolism in Cellular Organelles

The synthesis and degradation of argininosuccinate exhibit strict subcellular compartmentalization, crucial for metabolic efficiency and integration with related pathways:

  • Mitochondrial-Cytosolic Coordination: The urea cycle initiates in the mitochondrial matrix with the synthesis of citrulline by ornithine transcarbamylase (OTC). Citrulline is then actively transported across the mitochondrial inner membrane into the cytosol via the solute carrier family 25 member 15 (SLC25A15, Citrin) or related transporters. Cytosolic localization of ASS and ASL ensures that argininosuccinate synthesis and cleavage occur in this compartment. The arginine produced by ASL is either hydrolyzed by cytosolic arginase (ARG1) to urea and ornithine (completing the urea cycle) or utilized for protein synthesis. Ornithine generated by ARG1 is transported back into mitochondria to replenish OTC substrates [4] [9].
  • Tissue-Specific Compartmentalization: In the liver, the primary site of ureagenesis, ASS and ASL are predominantly cytosolic enzymes expressed highly in periportal hepatocytes. Periportal zonation maximizes ammonia capture from portal blood. In contrast, kidney tubule cells express cytosolic ASS and ASL primarily for de novo arginine synthesis, supporting systemic arginine homeostasis. Intestinal epithelial cells exhibit significant cytosolic ASS/ASL activity, particularly in neonates, to compensate for low dietary arginine in milk. Brain astrocytes and neurons show compartmentalized expression: ASS is found in specific neuronal populations and activated astrocytes/microglia, while ASL is more widely distributed. This necessitates intercellular citrulline-arginine cycling for efficient NO production [4] [6] [9].
  • Peroxisomal Localization (Emerging Evidence): While ASS and ASL are classically cytosolic, some evidence suggests a minor fraction of ASL may localize to peroxisomes in certain cell types. This could potentially link arginine metabolism to peroxisomal redox processes or fatty acid β-oxidation (which produces fumarate), although the functional significance remains under investigation [7] [9].

Table 4: Compartmentalization of Argininosuccinate Metabolism Enzymes

Organelle/CompartmentEnzyme(s) PresentPrimary FunctionTissue/Cell Type SpecificityTransport Requirements
Mitochondrial MatrixOrnithine Transcarbamylase (OTC)Citrulline SynthesisLiver (Periportal), Intestine, KidneyOrnithine import, Carbamoyl Phosphate synthesis
CytosolASS, ASL, Arginase 1 (ARG1)Argininosuccinate Synthesis & Cleavage; Arginine production/hydrolysisLiver (Periportal > Pericentral), Kidney Proximal Tubules, Intestinal Epithelium (neonates), Brain (Astrocytes, Neurons)Citrulline export from mitochondria; Ornithine import into mitochondria
PeroxisomesASL (Putative, Minor Fraction)Potential linkage to β-oxidation (fumarate production)Under Investigation (Possible liver/kidney)Unknown specific transporters
Microsomes/ERNone Directly Involved---

Properties

CAS Number

92008-07-6

Product Name

Argininosuccinate

IUPAC Name

2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)

InChI Key

KDZOASGQNOPSCU-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O

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